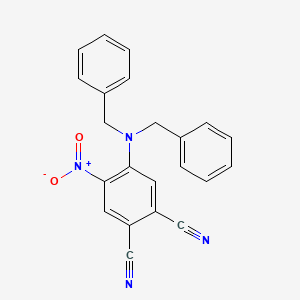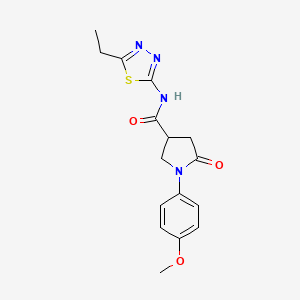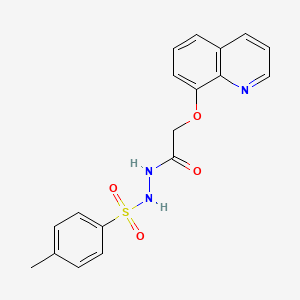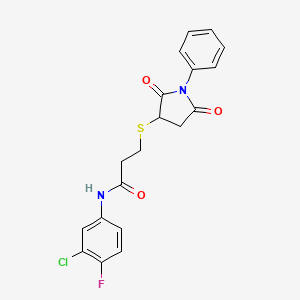![molecular formula C20H17N3O B4216326 N-[2-(1H-indol-3-yl)ethyl]quinoline-2-carboxamide](/img/structure/B4216326.png)
N-[2-(1H-indol-3-yl)ethyl]quinoline-2-carboxamide
概要
説明
N-[2-(1H-indol-3-yl)ethyl]quinoline-2-carboxamide is a compound that combines the structural features of both indole and quinoline moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoline is another bicyclic structure with a benzene ring fused to a pyridine ring. The combination of these two structures in a single molecule can result in unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]quinoline-2-carboxamide typically involves the coupling of tryptamine (an indole derivative) with a quinoline carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the quinoline derivative and the amino group of tryptamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the indole and quinoline rings.
科学的研究の応用
N-[2-(1H-indol-3-yl)ethyl]quinoline-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological processes involving indole and quinoline derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]quinoline-2-carboxamide involves its interaction with specific molecular targets. For example, the indole moiety can interact with serotonin receptors, while the quinoline moiety can inhibit enzymes like cyclooxygenase (COX). These interactions can lead to various biological effects, such as anti-inflammatory and analgesic activities .
類似化合物との比較
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and has been studied for its biological activities.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with potential biological applications.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]quinoline-2-carboxamide is unique due to the combination of indole and quinoline structures in a single molecule
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(19-10-9-14-5-1-3-7-17(14)23-19)21-12-11-15-13-22-18-8-4-2-6-16(15)18/h1-10,13,22H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZZYQMNLIVJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4216260.png)
![N-[3-(methylthio)phenyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4216269.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4216284.png)

![N~2~-(2,5-dichlorophenyl)-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4216297.png)
![4-[5-(2,6-difluoro-3-methylphenyl)-4-phenyl-1H-imidazol-1-yl]butan-2-ol](/img/structure/B4216299.png)

![2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4216307.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4216315.png)

![N-(2-methoxyethyl)-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4216334.png)
![N-cyclohexyl-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4216338.png)
![ethyl [(3-benzyl-6-bromo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4216343.png)
